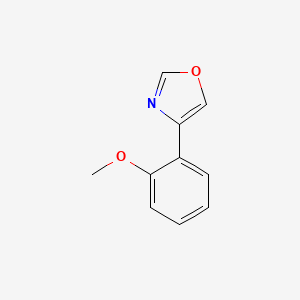

4-(2-Methoxyphenyl)oxazole

CAS No.: 1126636-29-0

Cat. No.: VC3314225

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1126636-29-0 |

|---|---|

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 4-(2-methoxyphenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C10H9NO2/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9/h2-7H,1H3 |

| Standard InChI Key | ATWPVFSNULMMQD-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C2=COC=N2 |

| Canonical SMILES | COC1=CC=CC=C1C2=COC=N2 |

Introduction

Structural Information and Physical Properties

Molecular Structure and Identification

4-(2-Methoxyphenyl)oxazole features a five-membered oxazole ring containing both nitrogen and oxygen atoms, with a 2-methoxyphenyl group attached at the 4-position. This structural arrangement creates a distinct molecular architecture that influences its chemical behavior and biological interactions.

The compound is characterized by the following identifiers:

Physical Properties

While specific physical property data for 4-(2-Methoxyphenyl)oxazole is limited in the available literature, we can extrapolate some properties based on similar oxazole derivatives. Typically, such compounds exist as crystalline solids at room temperature with moderate to high melting points. The presence of the methoxy group on the phenyl ring likely enhances solubility in organic solvents compared to unsubstituted analogs.

By comparison with related structures, we can estimate the following properties:

| Property | Estimated Value | Basis of Estimation |

|---|---|---|

| Molecular Weight | 175.18 g/mol | Calculated from molecular formula |

| Physical State | Crystalline solid | Common for similar oxazoles |

| Solubility | Soluble in organic solvents (methanol, ethanol, chloroform) | Based on related oxazole derivatives |

| LogP | 1.5-2.5 | Estimated from similar structures |

The methoxy substituent on the phenyl ring typically contributes to increased polarity compared to unsubstituted phenyloxazoles, potentially affecting both solubility characteristics and intermolecular interactions in biological systems.

Synthesis Methods

Modern Synthetic Approaches

Contemporary approaches to oxazole synthesis that could be applied to produce 4-(2-Methoxyphenyl)oxazole include:

-

Palladium-catalyzed cross-coupling reactions: These could be used to introduce the 2-methoxyphenyl group at the 4-position of a pre-formed oxazole ring.

-

Suzuki cross-coupling: Similar to methods described for related compounds, Suzuki coupling between a brominated oxazole and 2-methoxyphenylboronic acid could yield the target compound .

The synthesis pathway outlined for related compounds suggests a potential route involving:

-

Initial formation of the oxazole ring

-

Selective functionalization at the 4-position

-

Introduction of the 2-methoxyphenyl group through cross-coupling chemistry

A representative synthetic scheme might involve chemoselective bromination followed by cross-coupling, similar to the approach used for related oxazole derivatives described in the literature .

Chemical Reactions and Reactivity

Electrophilic Substitution Reactions

The oxazole ring in 4-(2-Methoxyphenyl)oxazole exhibits distinct reactivity patterns. The 2- and 5-positions of the oxazole ring are typically more susceptible to electrophilic substitution than the 4-position (which is already occupied by the 2-methoxyphenyl group). The electron-donating nature of the methoxy group on the phenyl ring likely influences the electronic distribution within the entire molecular system.

Potential electrophilic substitution reactions include:

-

Halogenation (particularly bromination) at the 2-position

-

Nitration under controlled conditions

-

Formylation through Vilsmeier-Haack reaction

Metalation and Cross-Coupling Reactions

Biological Activities and Pharmacological Properties

Antimicrobial Activity

Oxazole derivatives broadly have demonstrated significant antimicrobial properties against various pathogens. While specific data for 4-(2-Methoxyphenyl)oxazole is limited, structural analogues suggest potential activity against gram-positive bacteria and certain fungal species. The methoxy substituent potentially enhances membrane penetration, a critical factor in antimicrobial efficacy.

Anticancer Properties

Oxazole derivatives have shown promising anticancer activities through multiple mechanisms. Research indicates that related compounds can inhibit cancer cell proliferation through:

-

Induction of apoptosis

-

Microtubule disruption

-

Kinase inhibition

-

DNA intercalation

The specific positioning of the 2-methoxyphenyl group at the 4-position of the oxazole ring may influence interactions with biological targets involved in cancer cell growth and proliferation.

Anti-inflammatory Activity

Inflammation plays a central role in numerous pathological conditions. Oxazole derivatives have demonstrated anti-inflammatory properties in various experimental models. Compounds structurally similar to 4-(2-Methoxyphenyl)oxazole have been investigated for their potential to treat inflammatory conditions . The specific mechanisms may involve:

-

Inhibition of inflammatory cytokine production

-

Modulation of inflammatory signaling pathways

-

Reduction of oxidative stress

These activities highlight the potential therapeutic applications of 4-(2-Methoxyphenyl)oxazole and related compounds in inflammatory disorders.

Applications in Research and Industry

Pharmaceutical Applications

4-(2-Methoxyphenyl)oxazole and related oxazole derivatives serve as important scaffolds in drug discovery programs. Their applications include:

-

Building blocks for constructing more complex bioactive molecules

-

Lead compounds for optimization in medicinal chemistry programs

-

Pharmacophores in structure-activity relationship studies

The specific 4-(2-methoxyphenyl) substitution pattern may confer unique binding interactions with biological targets, potentially leading to novel therapeutic agents.

Synthetic Intermediates

In synthetic organic chemistry, 4-(2-Methoxyphenyl)oxazole serves as a versatile intermediate for:

-

Construction of more complex heterocyclic systems

-

Preparation of functionalized oxazoles with diverse substitution patterns

-

Development of ligands for catalysis

The reactivity profile of this compound, particularly at the 2- and 5-positions of the oxazole ring, enables diverse transformations leading to structurally complex molecules.

Materials Science Applications

Oxazole derivatives have found applications in materials science, particularly in:

-

Fluorescent probes and sensors

-

Optoelectronic materials

-

Coordination chemistry

The conjugated system in 4-(2-Methoxyphenyl)oxazole, combined with the electron-donating methoxy group, creates interesting electronic properties that may be exploited in developing new materials with tailored optical and electronic characteristics.

Comparison with Similar Oxazole Derivatives

Structural Comparisons

4-(2-Methoxyphenyl)oxazole differs from several related oxazole derivatives in the literature:

These structural differences have significant implications for physical properties, reactivity patterns, and biological activities.

Activity Comparisons

The biological activities of 4-(2-Methoxyphenyl)oxazole can be compared with related compounds:

-

4,5-diphenyl-2-(2-methoxyphenyl)oxazole likely displays different receptor binding characteristics due to its increased molecular bulk and altered electronic distribution.

-

2-(2-methoxyphenyl)-4,5-dihydro-1,3-oxazole exhibits reduced aromaticity, potentially affecting its interaction with biological targets and showing different pharmacokinetic properties.

-

2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted oxazoles have demonstrated significant antimitotic activity through interference with microtubule formation, representing an important class of cytotoxic compounds for cancer treatment .

These comparisons highlight how subtle structural modifications can profoundly influence biological activity, underscoring the importance of structure-activity relationship studies in optimizing oxazole derivatives for specific therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume